![molecular formula C9H17O6PS2 B12732977 Desmethyl malathion CAS No. 1116-04-7](/img/structure/B12732977.png)
Desmethyl malathion
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Overview
Description
Desmethyl malathion is a derivative of malathion, an organophosphate insecticide widely used in agriculture and public health. It is formed through the metabolic degradation of malathion and retains some of the parent compound’s properties. This compound is known for its role in the study of pesticide residues and environmental impact due to its persistence and toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Desmethyl malathion can be synthesized through the hydrolysis of malathion. The process involves the removal of a methyl group from the malathion molecule. This reaction typically occurs under alkaline conditions, where malathion is treated with a base such as sodium hydroxide. The reaction is carried out at a controlled temperature to ensure the selective removal of the methyl group without further degradation of the molecule .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrolysis process .
Chemical Reactions Analysis
Types of Reactions: Desmethyl malathion undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form more toxic compounds such as malaoxon.
Hydrolysis: It can further hydrolyze to form malathion mono- and dicarboxylic acids.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Alkaline conditions using bases like sodium hydroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Malaoxon: A more toxic oxidation product.
Malathion mono- and dicarboxylic acids: Products of hydrolysis.
Scientific Research Applications
Toxicological Implications
Desmethyl malathion is primarily studied for its role as a toxic metabolite of malathion. Understanding its effects on human health and the environment is crucial for assessing risks associated with pesticide exposure.
Human Health Effects
Research indicates that this compound can exhibit neurotoxic effects similar to those of its parent compound. It acts as an inhibitor of acetylcholinesterase, leading to the accumulation of acetylcholine at nerve synapses, which can result in symptoms such as:
- Neurological Symptoms : Headaches, dizziness, and muscle twitching.
- Reproductive Effects : Studies have shown that exposure can lead to hormonal disruptions and reproductive toxicity in animal models .
Case Studies on Toxicity
A study involving Wistar rats demonstrated that exposure to malathion led to significant reductions in testosterone levels and adverse effects on reproductive organs . Additionally, in vitro studies showed that this compound induced oxidative stress in human peripheral blood mononuclear cells, suggesting potential cytotoxic effects .
Environmental Applications
This compound's role in environmental science is primarily linked to its degradation pathways and potential applications in bioremediation.
Biodegradation Studies
Research has shown that certain microorganisms can degrade this compound effectively. For instance:
- A study indicated that specific salt-marsh bacteria could utilize this compound as a sole carbon source, leading to its breakdown into less harmful compounds .
- Fungal species have also been identified that can degrade malathion and its metabolites in aquatic environments, enhancing the potential for bioremediation strategies .
Data Table: Microbial Degradation of this compound
Microorganism Type | Degradation Rate | Conditions |
---|---|---|
Salt-marsh Bacteria | High (up to 90%) | Saline conditions |
Fungi | Moderate | Aquatic environments |
Regulatory Perspectives
The regulatory landscape surrounding this compound is influenced by its classification as a potential carcinogen and its implications for human health and safety.
Regulatory Findings
The United States Environmental Protection Agency (EPA) has classified malathion as suggestive evidence of carcinogenicity but has not established sufficient evidence for human carcinogenic potential across all exposure routes . This classification extends concern toward this compound due to its toxicological similarities.
Mechanism of Action
Desmethyl malathion, like its parent compound malathion, acts as an acetylcholinesterase inhibitor. It binds irreversibly to the serine residue in the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in synaptic junctions, causing overstimulation of cholinergic, muscarinic, and nicotinic receptors. The result is a disruption of normal nerve function, which can be toxic to both target and non-target organisms .
Comparison with Similar Compounds
Malathion: The parent compound, widely used as an insecticide.
Malaoxon: An oxidation product of malathion, more toxic than malathion itself.
Parathion: Another organophosphate insecticide with a similar mechanism of action.
Diazinon: An organophosphate insecticide used for similar purposes
Uniqueness: Desmethyl malathion is unique in its formation as a specific degradation product of malathion. Its study provides insights into the environmental fate and toxicological impact of malathion residues. Unlike some other organophosphates, this compound is specifically used to understand the degradation pathways and persistence of malathion in various environmental matrices .
Properties
CAS No. |
1116-04-7 |
---|---|
Molecular Formula |
C9H17O6PS2 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
diethyl 2-[hydroxy(methoxy)phosphinothioyl]sulfanylbutanedioate |
InChI |
InChI=1S/C9H17O6PS2/c1-4-14-8(10)6-7(9(11)15-5-2)18-16(12,17)13-3/h7H,4-6H2,1-3H3,(H,12,17) |
InChI Key |
DYVOHGCDZYNZES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)SP(=S)(O)OC |
Origin of Product |
United States |
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